molecular formula C7H3BrF4 B155950 3-Bromo-5-fluorobenzotrifluoride CAS No. 130723-13-6

3-Bromo-5-fluorobenzotrifluoride

Cat. No. B155950
M. Wt: 243 g/mol
InChI Key: LIGBGEJPUQBLTG-UHFFFAOYSA-N
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Patent
US05616718

Procedure details

In a second reaction vessel, 40 mL of tetrahydrofuran was cooled to -78° C., and 2.3 mL (0.021 mole) of trimethyl borate was added dropwise as the Grignard reagent of 3-fluoro-5-trifluoromethylphenyl bromide prepared above was transferred into the second reaction vessel using a cannula. The temperature of the reaction mixture was maintained below -60° C. during the additions. Upon completion of the additions, the reaction mixture was again cooled to -78° C., where it was stirred for about 45 minutes. After this time, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was then poured into about 200 mL of water and was made acidic with aqueous 5% hydrochloric acid. The mixture was extracted with four 100 mL portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 3.3 grams of 3-fluoro-5-trifluoromethylphenylboronic acid, mp 167°-168° C. The NMR spectrum was consistent with the proposed structure.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1CCCC1.[B:6]([O:11]C)(OC)[O:7]C.[F:13][C:14]1[CH:15]=[C:16](Br)[CH:17]=[C:18]([C:20]([F:23])([F:22])[F:21])[CH:19]=1.Cl>O>[F:13][C:14]1[CH:15]=[C:16]([B:6]([OH:11])[OH:7])[CH:17]=[C:18]([C:20]([F:21])([F:22])[F:23])[CH:19]=1

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
where it was stirred for about 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above
TEMPERATURE
Type
TEMPERATURE
Details
The temperature of the reaction mixture was maintained below -60° C. during the additions
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with four 100 mL portions of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
FC=1C=C(C=C(C1)C(F)(F)F)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.